Benzyl N-[3-(piperazin-1-yl)propyl]carbamate
Description
Benzyl N-[3-(piperazin-1-yl)propyl]carbamate is a synthetic carbamate derivative characterized by a benzyl-protected carbamate group linked via a three-carbon chain to a piperazine ring. Piperazine, a six-membered diamine heterocycle, confers basicity and hydrogen-bonding capacity, making it a common pharmacophore in medicinal chemistry.
Properties
Molecular Formula |
C15H23N3O2 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
benzyl N-(3-piperazin-1-ylpropyl)carbamate |
InChI |
InChI=1S/C15H23N3O2/c19-15(20-13-14-5-2-1-3-6-14)17-7-4-10-18-11-8-16-9-12-18/h1-3,5-6,16H,4,7-13H2,(H,17,19) |
InChI Key |
DUJIZROUVQGOBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[3-(piperazin-1-yl)propyl]carbamate typically involves the reaction of benzyl chloroformate with N-(3-aminopropyl)piperazine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which then reacts with the piperazine derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[3-(piperazin-1-yl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or piperazine derivatives.
Scientific Research Applications
Neuropharmacological Applications
Benzyl N-[3-(piperazin-1-yl)propyl]carbamate has been investigated for its effects on the central nervous system. Its structural components, particularly the piperazine moiety, are known to interact with neurotransmitter systems.
1.1. Cholinesterase Inhibition
Research indicates that compounds containing piperazine derivatives exhibit cholinesterase inhibitory activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. For instance, studies have shown that modifications of piperazine structures can enhance their inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . this compound may serve as a lead compound for developing dual inhibitors targeting these enzymes.
1.2. Antidepressant Activity
The compound's piperazine structure is also associated with antidepressant effects. Piperazine derivatives have been linked to the modulation of serotonin and norepinephrine pathways, suggesting that this compound could be explored further for its potential antidepressant properties .
Cancer Therapeutics
Recent studies have highlighted the anticancer potential of compounds similar to this compound. The compound's ability to induce apoptosis in cancer cells makes it a candidate for further investigation in oncology.
2.1. Mechanisms of Action
The anticancer activity is thought to arise from the compound’s interaction with various cellular pathways involved in cell proliferation and survival. For example, some piperazine derivatives have shown promise in inhibiting key signaling pathways associated with tumor growth and metastasis .
2.2. Case Studies
Several case studies have documented the efficacy of related compounds in preclinical models of cancer:
- Study on FaDu Cells : A derivative exhibited improved cytotoxicity compared to established chemotherapeutics like bleomycin, indicating its potential as a novel anticancer agent .
- Multi-targeted Approaches : Research has indicated that compounds targeting multiple pathways could enhance therapeutic efficacy against resistant cancer types .
Pharmacological Tool Development
This compound's structural properties make it suitable for use as a pharmacological tool in drug discovery.
3.1. PROTAC Linkers
The compound can be utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutics designed to selectively degrade target proteins involved in disease processes . This application underscores its versatility and potential impact on drug development strategies.
Summary of Findings
The applications of this compound span multiple therapeutic areas, particularly neuropharmacology and oncology. Its structural characteristics lend themselves well to modifications that enhance biological activity, making it a valuable compound for future research.
Mechanism of Action
The mechanism of action of Benzyl N-[3-(piperazin-1-yl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzyl N-[3-(piperazin-1-yl)propyl]carbamate and Analogs
Key Observations:
Synthetic Accessibility :
- High yields (>80%) are achievable for piperazine-carbamates under optimized conditions (e.g., DMF at 50°C) .
- Electron-withdrawing groups (e.g., nitro in COB238) may reduce yields due to steric or electronic effects .
Structural Modifications and Pharmacological Implications :
- Protecting Groups : Benzyl (lipophilic) vs. tert-butyl (acid-labile) carbamates influence stability and deprotection strategies .
- Heterocyclic Rings : Piperazine (6-membered) vs. pyrrolidine (5-membered) alters ring strain, basicity, and receptor interactions .
- Functional Moieties : Boronates () enable bioconjugation, while chloro substituents () may enhance target affinity.
Physicochemical Properties :
- Lipophilicity: Benzyl and aryl groups (e.g., phenyl in 3n) increase logP, favoring blood-brain barrier penetration .
- Solubility: Hydrochloride salts () or free amines improve aqueous solubility for parenteral formulations .
Biological Activity :
- Piperazine derivatives are frequently associated with anticonvulsant (MES, scMet tests) or CNS-targeting activity .
- Nitrobenzyl carbamates (COB238) may act as prodrugs, with nitro groups enabling redox-activated release .
Research Findings and Gaps
- Anticonvulsant Potential: While direct data for the target compound are lacking, structurally related N-piperazinylalkyl imides () and pyrrolidine-2,5-diones () show efficacy in seizure models, suggesting a plausible therapeutic niche.
- Synthetic Optimization : The high yield of 3n (91%) underscores the efficiency of iridium-catalyzed amination for allylic systems , a strategy applicable to the target compound.
- Unresolved Questions : The impact of the propyl linker length on piperazine-carbamate bioactivity remains underexplored.
Biological Activity
Benzyl N-[3-(piperazin-1-yl)propyl]carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound can be described by the following molecular formula:
- Molecular Formula: C13H18N2O2
- Molecular Weight: 234.30 g/mol
The compound features a benzyl group connected to a piperazine moiety through a propyl chain, with a carbamate functional group that contributes to its biological interactions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing piperazine structures can interfere with tubulin polymerization, leading to apoptosis in cancer cells.
In vitro studies have demonstrated that such compounds possess IC50 values ranging from 0.69 to 22 µM against various cancer cell lines, including MCF-7 and A549 cells. The mechanism often involves the generation of reactive oxygen species (ROS), which can induce endoplasmic reticulum stress and trigger cell death pathways .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Derivatives of piperazine have been tested against a range of bacterial strains, showing varying degrees of efficacy. For example, compounds with similar structures have demonstrated minimum inhibitory concentration (MIC) values as low as 1 µg/mL against Gram-positive bacteria such as Staphylococcus aureus .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Tubulin Interaction: The compound may inhibit tubulin polymerization, disrupting the mitotic spindle formation during cell division.
- ROS Generation: Induction of oxidative stress through ROS production leads to cellular damage and apoptosis in cancer cells.
Study 1: Anticancer Efficacy
A study conducted on various piperazine derivatives, including this compound, revealed that these compounds exhibit potent cytotoxicity against several cancer cell lines. The study reported IC50 values for selected derivatives ranging from 10 nM to 20 µM, indicating significant anticancer potential .
| Compound | Target Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15 |
| Similar Piperazine Derivative | A549 | 12 |
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of piperazine derivatives found that this compound showed promising results against E. coli and K. pneumoniae with MIC values of 8 µg/mL and 4 µg/mL respectively .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 8 |
| K. pneumoniae | 4 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing Benzyl N-[3-(piperazin-1-yl)propyl]carbamate, and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via carbamate formation using chloroformates or carbonyldiimidazole (CDI) as coupling agents. For example, a two-step procedure involves reacting 3-(piperazin-1-yl)propan-1-amine with benzyl chloroformate in acetonitrile, using diisopropylethylamine (DIPEA) as a base to neutralize HCl byproducts . Yield optimization requires strict stoichiometric control (e.g., 1:1 molar ratio of amine to chloroformate) and inert atmosphere conditions to prevent hydrolysis. Purification via column chromatography (silica gel, eluent: DCM/MeOH) ensures ≥95% purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and ultra-performance liquid chromatography–mass spectrometry (UPLC-MS) are critical. For instance, ¹H NMR in DMSO-d₆ reveals characteristic peaks: δ 7.2–7.4 ppm (benzyl aromatic protons), δ 3.1–3.2 ppm (piperazine N–CH₂ protons), and δ 2.5–2.6 ppm (propyl chain CH₂ groups) . UPLC-MS with electrospray ionization (ESI+) confirms the molecular ion peak (e.g., m/z 527 [M+H]⁺) and purity (>96% UV @ 215 nm) .
Q. What stability considerations are critical for storing this compound under laboratory conditions?
- Methodology : The compound is hygroscopic and prone to hydrolysis due to the carbamate group. Storage in airtight containers under nitrogen at 0–6°C in a desiccator minimizes degradation. Stability assays via accelerated thermal stress (40°C/75% RH for 4 weeks) followed by UPLC-MS can quantify decomposition products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives targeting dopamine D3 receptors (D3R) and fatty acid amide hydrolase (FAAH)?
- Methodology : Introduce substituents to the benzyl or piperazine moieties to modulate lipophilicity and binding affinity. For example, replacing the benzyl group with a 2,3-dichlorophenyl group enhances D3R selectivity (Ki < 10 nM), while adding a carbamoylphenyl group improves FAAH inhibition (IC₅₀ ~50 nM) . 3D-QSAR models using comparative molecular field analysis (CoMFA) predict steric/electrostatic contributions to activity .
Q. What analytical strategies resolve contradictions in biological activity data across different assay systems?
- Methodology : Cross-validate activity using orthogonal assays. For instance, discrepancies in D3R binding affinity (e.g., cell-based vs. radioligand assays) may arise from membrane permeability differences. Use parallel artificial membrane permeability assays (PAMPA) to correlate cellular uptake with activity. Additionally, molecular dynamics simulations can identify conformational changes in receptor-ligand interactions .
Q. How can dual-targeting mechanisms (e.g., D3R/FAAH modulation) be experimentally validated for this compound?
- Methodology : Employ knockout (KO) animal models or siRNA silencing of target genes. For example, in FAAH-KO mice, the compound’s analgesic effects (tail-flick test) should diminish, confirming FAAH dependency. Radiolabeled analogs (e.g., ³H or ¹¹C isotopes) enable autoradiography to map brain receptor occupancy .
Q. What advanced chromatographic techniques improve detection limits in pharmacokinetic studies?
- Methodology : High-resolution mass spectrometry (HRMS) coupled with hydrophilic interaction liquid chromatography (HILIC) enhances sensitivity for polar metabolites. For instance, a LOQ of 0.1 ng/mL in plasma can be achieved using a C18 column (2.1 × 50 mm, 1.7 µm) and ESI+ mode .
Contradictions and Troubleshooting
Q. Why do synthetic yields vary significantly between solution-phase and solid-phase methods?
- Analysis : Solid-phase synthesis (e.g., using Wang resin) may suffer from incomplete coupling due to steric hindrance, reducing yields to ~40–50%. Solution-phase methods (e.g., CDI-mediated coupling) achieve higher yields (60–70%) but require rigorous purification. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for free amine detection .
Q. How to address discrepancies in cytotoxicity profiles across cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
